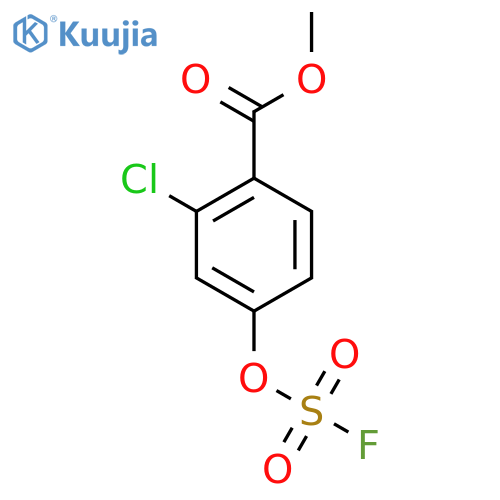

Cas no 2411295-42-4 (Methyl 2-chloro-4-fluorosulfonyloxybenzoate)

2411295-42-4 structure

商品名:Methyl 2-chloro-4-fluorosulfonyloxybenzoate

CAS番号:2411295-42-4

MF:C8H6ClFO5S

メガワット:268.646644115448

CID:5356171

Methyl 2-chloro-4-fluorosulfonyloxybenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-chloro-4-fluorosulfonyloxybenzoate

- methyl 2-chloro-4-[(fluorosulfonyl)oxy]benzoate

- Z3919191794

-

- インチ: 1S/C8H6ClFO5S/c1-14-8(11)6-3-2-5(4-7(6)9)15-16(10,12)13/h2-4H,1H3

- InChIKey: NSSCYWTVVVRAQS-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=CC=1C(=O)OC)OS(=O)(=O)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 352

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 78

Methyl 2-chloro-4-fluorosulfonyloxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7553542-1.0g |

methyl 2-chloro-4-[(fluorosulfonyl)oxy]benzoate |

2411295-42-4 | 95.0% | 1.0g |

$0.0 | 2025-02-24 |

Methyl 2-chloro-4-fluorosulfonyloxybenzoate 関連文献

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

2411295-42-4 (Methyl 2-chloro-4-fluorosulfonyloxybenzoate) 関連製品

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量